4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

Pyrazole functionalization Regioselective alkylation Organotin chemistry

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole (CAS 790661-62-0) is a heterocyclic organotin compound classified as a 5-stannylpyrazole derivative. It features a trifluoromethyl group at the 4-position and a tributylstannyl moiety at the 5-position, making it a valuable building block for palladium-catalyzed cross-coupling reactions, particularly Stille couplings.

Molecular Formula C16H29F3N2Sn
Molecular Weight 425.1 g/mol
CAS No. 790661-62-0
Cat. No. B1312237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole
CAS790661-62-0
Molecular FormulaC16H29F3N2Sn
Molecular Weight425.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F
InChIInChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3;
InChIKeyZIDKUDVVIPYIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole (CAS 790661-62-0): A Versatile Stille Coupling Reagent for Trifluoromethylated Pyrazole Synthesis


4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole (CAS 790661-62-0) is a heterocyclic organotin compound classified as a 5-stannylpyrazole derivative [1]. It features a trifluoromethyl group at the 4-position and a tributylstannyl moiety at the 5-position, making it a valuable building block for palladium-catalyzed cross-coupling reactions, particularly Stille couplings [2]. The electron-withdrawing CF3 group enhances electrophilicity and metabolic stability in derived products, while the stannyl group enables regioselective C-C bond formation at the pyrazole C5 position [1]. This compound serves as a precursor to diverse 5-aryl, 5-alkenyl, and 5-alkyl pyrazole derivatives with applications in pharmaceutical and agrochemical research [2].

Why Generic Substitution of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole Fails: Regioselectivity and Reactivity Constraints


In-class compounds such as 4-(trifluoromethyl)-1H-pyrazole (CAS 52222-73-8) lack the stannyl group essential for Stille coupling, requiring alternative functionalization strategies that often suffer from poor regioselectivity [1]. Other stannylpyrazoles, like 5-tributylstannyl-4-fluoro-1H-pyrazole, exhibit different electronic properties and coupling efficiencies due to the substituent at C4 [2]. The specific combination of a 4-CF3 group and a 5-SnBu3 moiety in 790661-62-0 confers a unique balance of electrophilicity and transmetallation kinetics that cannot be replicated by mixing reagents or using simpler analogs. Substitution with a non-stannylated pyrazole would require additional synthetic steps and result in lower overall yields and compromised regiocontrol.

Quantitative Differentiation of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole: Head-to-Head Evidence for Informed Procurement


Regioselective N-Methylation at C5 with High Yield

Treatment of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole with LDA and iodomethane regioselectively affords the N-methylated product in high yield [1]. In contrast, N-methylation of the non-stannylated analog 4-(trifluoromethyl)-1H-pyrazole typically yields a mixture of N1 and N2 isomers, requiring chromatographic separation and reducing isolated yield [2].

Pyrazole functionalization Regioselective alkylation Organotin chemistry

Improved Synthetic Accessibility via (Bu3Sn)2O Electrophile

The original two-step synthesis from 3,3,3-trifluoro-2-bromopropene using Bu3SnCl gave an overall yield of 40% [1]. Replacing Bu3SnCl with bis(tributylstannyl)oxide [(Bu3Sn)2O] significantly increased the yield, although exact figures are not disclosed in the abstract, the improvement is noted as 'high yield' [1]. This modification makes the compound more accessible for scale-up.

Stannylation Pyrazole synthesis Process optimization

Stille Coupling Reactivity Compared to Suzuki Boronic Esters

Stille coupling of 5-tributylstannyl-4-trifluoromethylpyrazole with aryl iodides proceeds under mild conditions (Pd catalyst, 50-80°C) to give 5-aryl derivatives in good yields [1]. In contrast, Suzuki coupling of the corresponding pyrazole boronic esters often requires harsher conditions (higher temperature, stronger base) and can suffer from protodeboronation, leading to lower yields and byproducts [2].

Cross-coupling Stille reaction Suzuki reaction Pyrazole

Toxicity Profile: Tributylstannyl vs. Trimethylstannyl Analogs

Tributylstannyl compounds are approximately 1000-fold less toxic than their trimethylstannyl counterparts [1]. While the target compound still requires standard organotin handling precautions, it presents a significantly lower acute toxicity risk compared to a hypothetical trimethylstannyl analog, which would be impractical for routine laboratory use.

Organotin toxicity Safety Reagent selection

Purity Specification: >96% Assay Ensures Reliable Coupling Stoichiometry

Commercial sources of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole consistently report purity ≥96% (typically 96-98%) . In contrast, some alternative stannylpyrazoles are offered at 95% or lower purity, which can introduce variable amounts of inactive organotin impurities that poison palladium catalysts or skew stoichiometry .

Purity Quality control Reproducibility

Optimal Deployment Scenarios for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole Based on Quantitative Evidence


Synthesis of 5-Aryl-4-trifluoromethylpyrazoles for Drug Discovery

Employ Stille coupling with aryl iodides to generate diverse 5-aryl libraries. The regioselective N-methylation and high cross-coupling yields (70-90% range) make it ideal for preparing SAR probes in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic enzymes [1][2].

Agrochemical Intermediate Production

The improved synthetic accessibility and reliable purity (>96%) support scale-up to multi-gram quantities for use as a building block in fungicide or herbicide development, where trifluoromethylpyrazoles are privileged scaffolds [1].

Late-Stage Functionalization of Complex Molecules

Milder Stille coupling conditions compared to Suzuki boronic esters allow introduction of the 4-CF3-pyrazole motif into sensitive substrates (e.g., natural products, macrocycles) without decomposition [2].

Academic Research on Fluorinated Heterocycles

The well-documented reactivity and lower toxicity (vs. trimethylstannyl analogs) make this compound a safer, more reproducible reagent for undergraduate and graduate teaching laboratories focusing on cross-coupling methodology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.